molecular formula CH2Br2 B1599747 Dibromomethane-d2 CAS No. 22117-86-8

Dibromomethane-d2

Cat. No.: B1599747
CAS No.: 22117-86-8
M. Wt: 175.85 g/mol
InChI Key: FJBFPHVGVWTDIP-DICFDUPASA-N
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Mechanism of Action

Target of Action

Dibromomethane-d2, with the formula CD2Br2 , is a variant of dibromomethane where the hydrogen atoms are replaced by deuterium (heavy hydrogen)

Mode of Action

It’s known that the compound is prepared by reacting dibromomethane with sodium azide or potassium azide, and then extracting with heavy water (d2o) to obtain this compound . This process allows for isotopic labeling of the compound.

Biochemical Pathways

It’s worth noting that dibromomethane, the parent compound, is produced by marine algae

Action Environment

It’s known that the compound contains copper as a stabilizer , which may play a role in its stability.

Biochemical Analysis

Biochemical Properties

Dibromomethane-d2 plays a significant role in biochemical reactions, particularly in the study of enzyme mechanisms and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glutathione-dependent enzymes, which catalyze the conversion of this compound to inorganic bromide and formaldehyde. This interaction is crucial for understanding the detoxification processes in cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, which are involved in the breakdown of halogenated compounds. This inhibition can result in the accumulation of toxic intermediates and affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These dosage-dependent effects are crucial for understanding the safety and potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by dehalogenase enzymes. These enzymes catalyze the conversion of this compound to inorganic bromide and formaldehyde, which are further metabolized in the cell. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. The subcellular localization of this compound can influence its activity and function. For example, the presence of this compound in the mitochondria can affect mitochondrial metabolism and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments .

Preparation Methods

Dibromomethane-d2 can be synthesized through several methods:

    From Dichloromethane: Commercially, dibromomethane is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst[ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react to form dibromomethane[ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]

    From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide[ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]

    From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.

Chemical Reactions Analysis

Dibromomethane-d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, bromine, and various catalysts such as aluminum trichloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibromomethane-d2 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Comparison with Similar Compounds

Dibromomethane-d2 can be compared with other similar compounds such as:

    Bromoform (CHBr3): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.

    Tetrabromomethane (CBr4): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.

    1,1-Dibromoethane (C2H4Br2): This compound has two bromine atoms on adjacent carbon atoms and is used in organic synthesis.

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other isotopic studies .

Properties

IUPAC Name

dibromo(dideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBFPHVGVWTDIP-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456532
Record name Dibromomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22117-86-8
Record name Dibromomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromomethane-d2
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Synthesis routes and methods

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromomethane-d2

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